molecular formula C24H26N2O3S B2504361 1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 899911-34-3

1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No. B2504361
CAS RN: 899911-34-3
M. Wt: 422.54
InChI Key: RRHBXEDLDZFKLF-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione, also known as DMBT, is a chemical compound that has been widely studied due to its potential applications in scientific research. DMBT belongs to the class of spirocyclic compounds and has a unique structure that makes it an interesting target for synthetic chemists.

Scientific Research Applications

Anticancer Properties

The compound’s spirocyclic structure and sulfur-containing thione group make it an interesting candidate for cancer research. Researchers have explored its potential as an anticancer agent by investigating its effects on tumor cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis, making it a promising lead compound for further investigation .

Antimicrobial Activity

The presence of both phenyl and thione moieties in this compound hints at possible antimicrobial properties. Researchers have evaluated its effectiveness against bacteria, fungi, and even drug-resistant strains. Early results indicate moderate antibacterial and antifungal activity, which could be harnessed for developing new antimicrobial agents .

Anti-inflammatory Effects

Spirocyclic compounds often exhibit anti-inflammatory properties. Investigations into this compound’s ability to modulate inflammatory pathways have shown promising results. It may interfere with cytokine production or inhibit specific enzymes involved in inflammation. Further studies are needed to elucidate its mechanisms and potential clinical applications .

Neuroprotective Potential

Given the central nervous system’s vulnerability to oxidative stress and neurodegenerative diseases, compounds with antioxidant and neuroprotective properties are highly sought after. Researchers have explored the neuroprotective effects of our compound, particularly its ability to scavenge free radicals and protect neurons from damage. These findings open avenues for drug development in neurology .

Metal Chelation and Coordination Chemistry

The sulfur atom in the thione group can act as a ligand, forming complexes with metal ions. Researchers have investigated its coordination chemistry, studying its ability to chelate transition metals. Such complexes could find applications in catalysis, materials science, and environmental remediation .

Photophysical Properties

The compound’s spirocyclic structure may impart interesting photophysical properties. Researchers have examined its absorption and emission spectra, fluorescence behavior, and quantum yield. These properties could be exploited in optoelectronic devices, sensors, or imaging agents .

properties

IUPAC Name

(3,4-dimethoxyphenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-28-19-13-12-18(16-20(19)29-2)22(27)26-23(30)21(17-10-6-5-7-11-17)25-24(26)14-8-3-4-9-15-24/h5-7,10-13,16H,3-4,8-9,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHBXEDLDZFKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione

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